N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide

Description

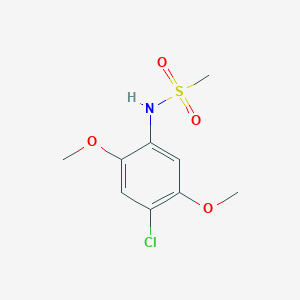

N-(4-Chloro-2,5-dimethoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a 4-chloro-2,5-dimethoxyphenyl aromatic ring linked to a methanesulfonamide group (-SO₂NH₂). This compound serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic frameworks and sulfur-containing bioactive molecules . Evidence from synthesis protocols indicates its utility in generating derivatives with varied biological activities, such as antimicrobial or enzyme-inhibitory properties .

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO4S/c1-14-8-5-7(11-16(3,12)13)9(15-2)4-6(8)10/h4-5,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEPTSKRLKKKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NS(=O)(=O)C)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the aromatic ring.

Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The aromatic ring can engage in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products:

Substitution Reactions: Products with different substituents replacing the chloro group.

Oxidation Products: Compounds with oxidized methoxy groups.

Reduction Products: Compounds with reduced methoxy groups.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a tool for studying enzyme interactions and protein-ligand binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the NBOMe Series

The NBOMe family (e.g., 25C-NBOMe, 25B-NBOMe) shares the 4-chloro-2,5-dimethoxyphenyl moiety but differs in the amine substituent. For instance:

Key Differences :

- Pharmacological Activity: NBOMe compounds are potent serotonin 5-HT₂A receptor agonists with hallucinogenic effects, whereas N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide lacks documented psychedelic activity and is primarily a synthetic intermediate .

- Toxicity : NBOMe derivatives are associated with severe neurotoxicity and fatalities, while sulfonamide analogs are generally safer in controlled settings .

Table 1: Structural and Functional Comparison

*Calculated based on formula C₉H₁₁ClNO₅S.

Sulfonamide Derivatives with Similar Aromatic Systems

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : Contains a nitro group and acetamide side chain. Unlike the target compound, it exhibits intermolecular hydrogen bonding, influencing crystallinity and stability .

- 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] () : A bis-azo derivative with a larger molecular framework, used in dye chemistry rather than medicinal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.